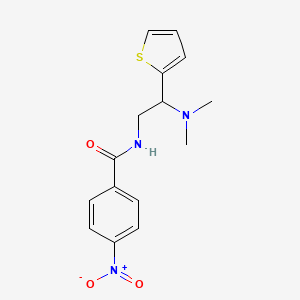

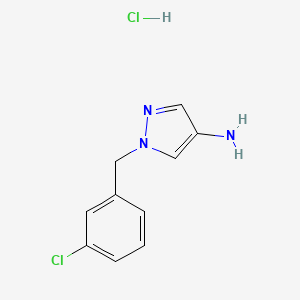

![molecular formula C18H16N6S3 B2437513 2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine CAS No. 575468-55-2](/img/structure/B2437513.png)

2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with multiple heterocyclic rings, including a thiadiazole and a pyrimidine . It also contains a phenylamino group and a thioether linkage .

Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . A common approach is the condensation of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of this compound is characterized by multiple ring structures, including a thiadiazole and a pyrimidine . The presence of a phenylamino group and a thioether linkage adds to the complexity of the structure .Chemical Reactions Analysis

The compound’s reactivity can be influenced by the presence of the thiadiazole and pyrimidine rings, as well as the phenylamino and thioether groups . The compound can undergo various chemical reactions, including nucleophilic addition and cyclization .Physical And Chemical Properties Analysis

The compound is a light yellow solid with a melting point of 198-199°C . Its IR (KBr) νmax is 3350.07, 2932.93, 1629.25, 1521.53 cm^-1 . The 1H NMR (DMSO-d6, 400 MHz) δ is 11.37 (1H, s, HN–N=CH–), 8.78 (1H, s, HN–N=CH), 8.55 (1H, s, ArH), 8.44–8.46 (1H, d, J = 8.2 Hz, ArH), 8.22–8.24 (1H, d, J = 8.2 Hz, ArH), 7.71–7.76 (1H, t, J = 8.2, ArH), 2.99–3.01 (2H, m, CH2), 2.74–2.76 (2H, m, CH2), 2.45 (3H, s, –CH3), 1.78–1.79 (4H, d, J = 4.8, 2CH2) ppm .Applications De Recherche Scientifique

Antimicrobial Activity

The compound’s structure suggests potential antimicrobial properties. Triazole derivatives, such as this compound, have been investigated for their antibacterial and antifungal activities . Preliminary results indicate promising antimicrobial effects, making it a candidate for further exploration as an antimicrobial agent.

Anticancer Potential

1,2,4-Triazoles exhibit diverse biological activities, including anticancer effects. This compound’s unique structure may contribute to its potential as an anticancer agent . Further studies are needed to evaluate its efficacy against specific cancer cell lines.

Anti-Inflammatory Properties

Some 1,2,4-triazole derivatives possess anti-inflammatory activity . Considering the compound’s structural features, it might modulate inflammatory pathways. Investigating its anti-inflammatory effects could be valuable.

Antiviral Activity

Triazole-based molecules have demonstrated antiviral properties . This compound’s structure warrants investigation for potential antiviral activity against specific viruses.

Anticonvulsant Effects

Certain 1,2,4-triazoles exhibit anticonvulsant properties . Given the compound’s unique arrangement, it could be explored as a candidate for managing seizures.

Hypoglycemic Potential

Triazoles have been investigated for their hypoglycemic effects . This compound’s structure suggests a possible role in regulating blood glucose levels.

Mécanisme D'action

Target of Action

The compound, also known as “CBKinase1_004712” or “CBKinase1_017112”, is likely to target the Casein Kinase 1 (CK1) family . CK1 isoforms are known to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

This could result in changes to various cellular processes, including cell cycle progression, transcription, translation, and signal transduction .

Biochemical Pathways

The compound may affect several biochemical pathways due to the wide range of processes regulated by CK1 isoforms. These include pathways related to cell cycle regulation, transcription and translation, cytoskeletal structure, cell-cell adhesion, and receptor-coupled signal transduction .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with CK1 isoforms and the subsequent changes to the phosphorylation of other proteins. This could potentially influence a wide range of cellular processes, including cell cycle progression, transcription, translation, and signal transduction .

Propriétés

IUPAC Name |

10-[(5-anilino-1,3,4-thiadiazol-2-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6S3/c19-15-14-11-7-4-8-12(11)26-16(14)22-17(21-15)25-9-13-23-24-18(27-13)20-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,20,24)(H2,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVYRNFRUFPEHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC4=NN=C(S4)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

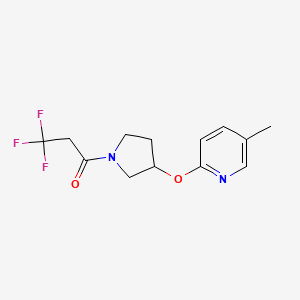

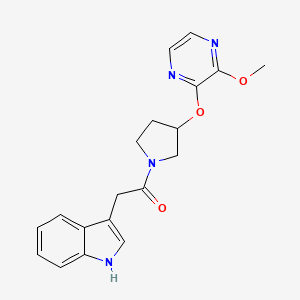

![5-(3,5-dimethoxybenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2437437.png)

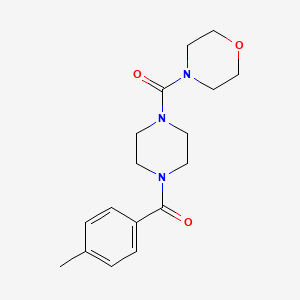

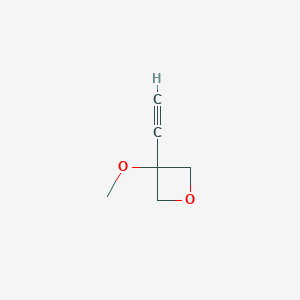

![1-[4-(tert-butyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2437438.png)

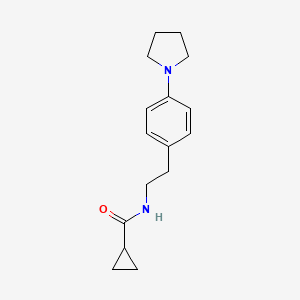

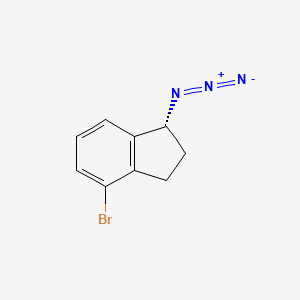

![3,4-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2437443.png)

![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]pyrazole-3-carboxylic acid](/img/structure/B2437445.png)

![4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2437446.png)

![N-(4-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2437449.png)